molecular formula C14H17Cl2NO2 B14871603 Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14871603
M. Wt: 302.2 g/mol
InChI Key: PAJFXYGWGDRWQC-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a dichlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzonitrile with sodium hydroxide, followed by the addition of ethyl chloroformate and 1-methylpyrrolidine under controlled conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

ethyl 4-(3,5-dichlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H17Cl2NO2/c1-3-19-14(18)13-8-17(2)7-12(13)9-4-10(15)6-11(16)5-9/h4-6,12-13H,3,7-8H2,1-2H3

InChI Key

PAJFXYGWGDRWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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